Butaclamol
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Overview
Description
LSM-20934 is an organic tricyclic compound.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Scientific Research Applications
Optical Specificity in Neuroleptic Activity
Butaclamol, a racemic mixture, has shown significant distinctions in activities between its (+) and (-) enantiomers. The (+) enantiomer effectively abolishes amphetamine-induced behavioral changes in rats, indicating a strong optical specificity for neuroleptic activity. This specificity is important for understanding dopaminergic and adrenergic mechanisms (Voith & Cummings, 1976).
Enantioanalysis Using Macrocyclic Antibiotics
The use of vancomycin and teicoplanin as chiral selectors for enantioanalysis of (-)butaclamol demonstrates the compound's utility in pharmacological research. This method allows for accurate analysis of butaclamol in serum samples (Stefan-van Staden et al., 2010).
Effects on Striatal Homovanillic Acid and Adenyl Cyclase
The (+) enantiomer of butaclamol significantly elevates rat striatal homovanillic acid concentration and blocks dopamine-induced increases in adenyl cyclase activity. These effects are specific to the (+) enantiomer, indicating a stereochemical specificity for dopamine receptor-blockade (Lippmann et al., 1975).
Behavioral Pharmacology of Butaclamol Hydrochloride
Butaclamol hydrochloride shows typical neuroleptic drug characteristics, such as antagonizing amphetamine-induced behavior in rats and dogs. Its pharmacological actions suggest its relevance in studying neuroleptic mechanisms (Voith & Herr, 1975).
Dopaminergic Activity of Butaclamol Analogs
Analogs of butaclamol, though less potent than the parent compound, have been evaluated for their dopaminergic receptor activity. This demonstrates the drug's utility in dopaminergic receptor studies (Collu et al., 1985).
Searching for Antipsychotic Agents with Lessened Side Effects
Research on simplified analogues of butaclamol aims to find antipsychotic agents with fewer side effects, indicating its potential for developing better therapeutic drugs (Kukla et al., 1979).
properties
CAS RN |
56245-67-1 |
---|---|
Product Name |
Butaclamol |
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1 |
InChI Key |
ZZJYIKPMDIWRSN-HWBMXIPRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
synonyms |
AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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